

Preliminary Studies on Tranilast Cytotoxicity: An In-depth Technical Guide

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Compound of Interest

Compound Name: *4-Demethyl Tranilast*

Cat. No.: *B8507220*

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An important note on the scope of this document: Initial inquiries into the cytotoxicity of **4-Demethyl Tranilast**, a primary metabolite of Tranilast, revealed a significant lack of available data in peer-reviewed literature. Consequently, this technical guide focuses on the extensively studied cytotoxic properties of the parent compound, Tranilast (N-(3,4-dimethoxycinnamoyl)-anthranilic acid). The information presented herein is intended for researchers, scientists, and drug development professionals interested in the anticancer potential of this compound.

Tranilast, originally developed as an anti-allergic medication, has demonstrated significant cytotoxic and cytostatic effects across a variety of cancer cell lines.^{[1][2]} Its mechanisms of action are multifaceted, primarily involving the induction of cell cycle arrest and apoptosis through modulation of key signaling pathways. This guide summarizes the key quantitative data, experimental methodologies, and associated signaling pathways from preliminary cytotoxicity studies on Tranilast.

Data Presentation: In Vitro Cytotoxicity of Tranilast

The following tables summarize the quantitative data on the cytotoxic effects of Tranilast on various cancer cell lines.

Cell Line	Cancer Type	Assay	Concentration (µM)	Effect	Citation
HOS	Osteosarcoma	Cell Viability	200	Significant reduction in viability	[1]
143B	Osteosarcoma	Cell Viability	200	Significant reduction in viability	[1]
U2OS	Osteosarcoma	Cell Viability	200	Significant reduction in viability	[1]
MG-63	Osteosarcoma	Cell Viability	200	Significant reduction in viability	[1]
WI-38	Normal Fibroblast	Cell Viability	200	Significantly less inhibition compared to osteosarcoma lines	[1]
4T1	Murine Breast Cancer	Cell Proliferation	Not Specified	Inhibition of proliferation	[3][4]
LA7	Rat Mammary Carcinoma	Cell Proliferation	Not Specified	Inhibition of proliferation	[4]
MDA-MB-231	Human Breast Carcinoma	Cell Proliferation	Not Specified	Inhibition of proliferation	[4]
MCF-7	Human Breast Carcinoma	Cell Proliferation	Not Specified	Inhibition of proliferation	[4]

INS-1	Insulinoma	Cell Viability	100	Complete restoration of cell viability from palmitic acid-induced damage	[5]
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Cell Line	Cancer Type	Assay	Treatment	Apoptotic Cell Death (%)	Citation
INS-1	Insulinoma	Flow Cytometry	Palmitic Acid (500 μ M)	46.9	[5]
INS-1	Insulinoma	Flow Cytometry	Palmitic Acid (500 μ M) + Tranilast (100 μ M)	13.1	[5]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

Cell Culture

- Osteosarcoma Cell Lines (HOS, 143B, U2OS, MG-63) and Normal Fibroblasts (WI-38): Cells were cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO₂.[1]
- INS-1 Cells: Maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 μ g/mL streptomycin, 10 mM HEPES, 2 mM L-glutamine, 1 mM sodium pyruvate, and 50 μ M β -mercaptoethanol at 37°C in a humidified atmosphere of 5% CO₂.[5]

Cytotoxicity and Cell Viability Assays

- Cell Viability Assay (Osteosarcoma): Osteosarcoma and fibroblast cell lines were seeded in 96-well plates and treated with varying concentrations of Tranilast for 48 hours. Cell viability was assessed using a standard colorimetric assay (e.g., MTT or WST).[1]
- Cell Viability Assay (INS-1): INS-1 cells were exposed to 500 μ M palmitic acid for 24 hours in the presence or absence of Tranilast. Cell viability was measured to determine the protective effects of Tranilast.[5]

Apoptosis Assays

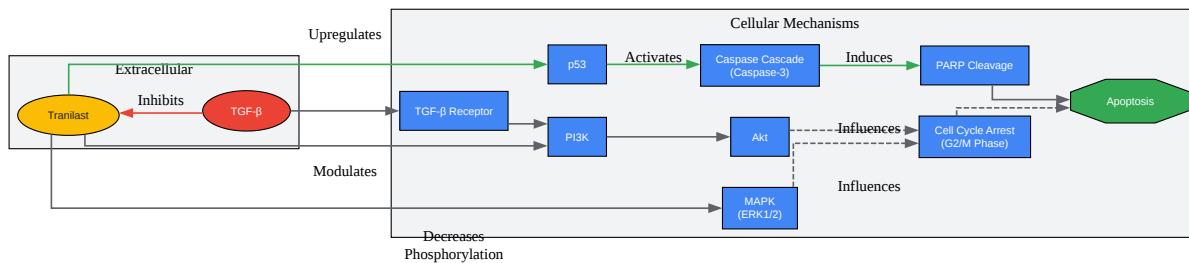
- Flow Cytometry: INS-1 cells were treated with palmitic acid with or without Tranilast. Apoptotic cells were quantified using an Annexin V-FITC/Propidium Iodide apoptosis detection kit followed by flow cytometric analysis.[5]
- Western Blot Analysis for Apoptotic Markers: Expression levels of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, as well as cleaved PARP and cleaved caspase-3, were determined by Western blotting to confirm the induction of apoptosis.[3][5]

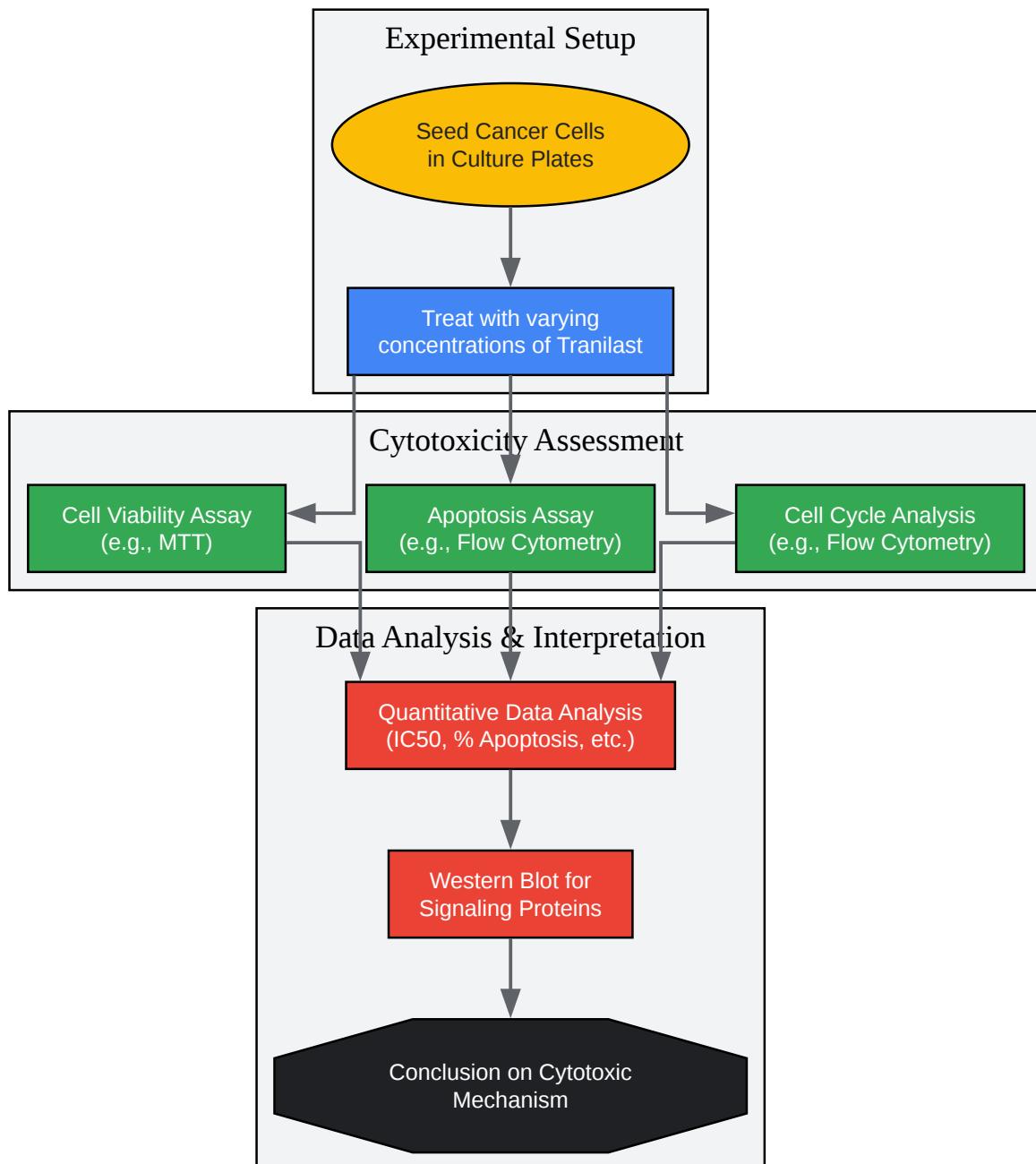
Cell Cycle Analysis

- Flow Cytometry: Osteosarcoma cells were treated with Tranilast alone or in combination with cisplatin. Cells were then fixed, stained with a DNA-intercalating dye (e.g., propidium iodide), and analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[1]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by Tranilast and a typical experimental workflow for assessing its cytotoxicity.



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